molecular formula C13H11Cl2N3 B2442353 2-(Chloromethyl)-1-phenylimidazo[4,5-c]pyridine;hydrochloride CAS No. 2418703-75-8

2-(Chloromethyl)-1-phenylimidazo[4,5-c]pyridine;hydrochloride

Cat. No.: B2442353
CAS No.: 2418703-75-8
M. Wt: 280.15
InChI Key: AOXNERLUIJCXCP-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-1-phenylimidazo[4,5-c]pyridine;hydrochloride is a chemical compound with the molecular formula C13H11Cl2N3 and a molecular weight of 280.15 g/mol . This complex molecule features an imidazo[4,5-c]pyridine core structure, which is a fused bicyclic system known to be of significant interest in medicinal chemistry and drug discovery . The structure is further functionalized with a reactive chloromethyl group at the 2-position and a phenyl ring at the 1-nitrogen position . The presence of the chloromethyl group makes this compound a valuable synthetic intermediate or building block for researchers. This functional group can undergo further reactions, such as nucleophilic substitution, to create a variety of derivatives. These derivatives can be designed to interact with specific biological targets, making them useful in the development of potential pharmaceuticals and agrochemicals . As a biochemical reagent, it is intended for use by qualified scientists in laboratory settings . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Appropriate safety protocols must be followed, as compounds with chloromethyl groups and related structures can be hazardous .

Properties

IUPAC Name

2-(chloromethyl)-1-phenylimidazo[4,5-c]pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3.ClH/c14-8-13-16-11-9-15-7-6-12(11)17(13)10-4-2-1-3-5-10;/h1-7,9H,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOXNERLUIJCXCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=NC=C3)N=C2CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-1-phenylimidazo[4,5-c]pyridine;hydrochloride typically involves the following steps:

    Formation of the Imidazo[4,5-c]pyridine Core: The imidazo[4,5-c]pyridine core can be synthesized through a cyclization reaction involving a pyridine derivative and an appropriate amine or nitrile compound.

    Chloromethylation: The chloromethyl group is introduced via a chloromethylation reaction, which involves the use of formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride.

    Phenyl Substitution: The phenyl group is introduced through a substitution reaction, often using a phenyl halide and a base such as sodium hydride.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in these processes include dichloromethane and toluene, and the reactions are typically carried out under inert atmosphere to prevent unwanted side reactions.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-1-phenylimidazo[4,5-c]pyridine;hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding imidazo[4,5-c]pyridine N-oxides.

    Reduction Reactions: Reduction of the compound can lead to the formation of imidazo[4,5-c]pyridine derivatives with reduced functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions include substituted imidazo[4,5-c]pyridines, imidazo[4,5-c]pyridine N-oxides, and reduced imidazo[4,5-c]pyridine derivatives.

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity
Research has indicated that imidazo[4,5-c]pyridine derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar to 2-(Chloromethyl)-1-phenylimidazo[4,5-c]pyridine;hydrochloride showed selective cytotoxicity against various cancer cell lines. The mechanism involves the inhibition of specific kinases involved in cell proliferation and survival pathways.

Case Study:
A synthesized derivative was tested against human breast cancer cells, showing an IC50 value of 12 µM, indicating potent anticancer activity compared to standard chemotherapeutics .

2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Studies have shown that it possesses activity against both Gram-positive and Gram-negative bacteria.

Data Table: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Neuropharmacological Applications

Recent investigations have highlighted the potential neuropharmacological effects of imidazo[4,5-c]pyridine derivatives. These compounds may modulate neurotransmitter systems, presenting a novel avenue for treating neurological disorders such as anxiety and depression.

Case Study:
In vivo studies using rodent models demonstrated that administration of this compound resulted in significant anxiolytic effects as measured by elevated plus maze tests .

Synthesis and Derivatives

The synthesis of this compound involves several steps including chloromethylation of imidazo[4,5-c]pyridine frameworks. Various derivatives have been synthesized to enhance its pharmacological profile.

Synthesis Overview:

  • Starting Material: Imidazo[4,5-c]pyridine.
  • Reagents: Chloromethyl methyl ether and base.
  • Yield: Typically yields over 70% purity after purification processes.

Toxicological Considerations

While exploring the applications of this compound, it is crucial to understand its toxicity profile. The compound is classified as harmful if swallowed and can cause skin irritation . Safety assessments are essential when considering its use in therapeutic contexts.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-1-phenylimidazo[4,5-c]pyridine;hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins or DNA. This can lead to the inhibition of enzyme activity or disruption of DNA function, which is the basis for its potential antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    2-(Chloromethyl)pyridine hydrochloride: Similar in structure but lacks the imidazo[4,5-c]pyridine core and phenyl group.

    2-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine hydrochloride: Contains a methyl group instead of a phenyl group.

    2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine hydrochloride: Another methyl-substituted derivative.

Uniqueness

2-(Chloromethyl)-1-phenylimidazo[4,5-c]pyridine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group enhances its lipophilicity and potential interactions with biological targets, making it a compound of interest in medicinal chemistry.

Biological Activity

2-(Chloromethyl)-1-phenylimidazo[4,5-c]pyridine;hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the current understanding of its biological properties, including mechanisms of action, therapeutic implications, and relevant case studies.

  • Molecular Formula : C11H10ClN3
  • Molecular Weight : 221.67 g/mol
  • CAS Number : 1186663-31-9

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound is known to undergo nucleophilic substitution reactions due to the presence of the chloromethyl group, which can facilitate binding to active sites of target proteins.

Target Interactions

Studies have shown that compounds with similar structures can act as inhibitors for specific enzymes involved in critical metabolic pathways. For instance:

  • Enzyme Inhibition : It may inhibit enzymes such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
  • Receptor Modulation : Potential interactions with voltage-gated calcium channels have been suggested, indicating a role in neuropharmacology.

Antitumor Activity

Research has indicated that imidazo[4,5-c]pyridine derivatives exhibit significant antiproliferative effects against various cancer cell lines. For example, a study demonstrated that related compounds showed IC50 values in the micromolar range against breast and colon cancer cells, suggesting that this compound may possess similar properties.

Neuroprotective Effects

The compound has been evaluated for its neuroprotective effects in vitro. In particular, it has shown promise in reducing oxidative stress in neuronal cell lines, which is crucial for developing treatments for neurodegenerative diseases.

Case Studies and Research Findings

A review of literature reveals several studies focusing on the synthesis and biological evaluation of imidazo[4,5-c]pyridine derivatives:

  • Synthesis and Anticancer Activity :
    • A series of derivatives were synthesized and tested for their anticancer properties. The most active compounds displayed IC50 values ranging from 0.5 to 10 µM against various human cancer cell lines .
  • Neuroprotective Studies :
    • In vitro studies using rat brain glioma cells demonstrated that certain derivatives could significantly reduce reactive oxygen species (ROS), indicating potential for use in neuroprotection .
  • Antiepileptic Potential :
    • Related compounds have shown efficacy as voltage-gated calcium channel blockers with promising results in animal models for epilepsy . This suggests that this compound may also have applications in treating seizure disorders.

Data Table: Biological Activity Overview

Activity TypeModel/Cell LineIC50 Range (µM)Reference
AnticancerBreast Cancer Cells0.5 - 10
NeuroprotectionRat Brain Glioma CellsN/A
AntiepilepticAnimal ModelsN/A

Q & A

Q. Optimization strategies :

  • Use polar aprotic solvents (e.g., DMF, acetonitrile) to enhance reaction rates.
  • Monitor temperature (typically 60–80°C for cyclization) to balance yield and side-product formation.
  • Employ catalytic bases (e.g., K₂CO₃) to facilitate deprotonation in substitution reactions .

What spectroscopic techniques are recommended for characterizing the structure of 2-(Chloromethyl)-1-phenylimidazo[4,5-c]pyridine hydrochloride?

Basic Research Question
A multi-technique approach is critical:

  • ¹H/¹³C NMR : Confirm aromatic proton environments and chloromethyl group integration (δ ~4.5–5.0 ppm for –CH₂Cl) .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks ([M+H]⁺ or [M-Cl]⁺) and isotopic patterns consistent with chlorine .
  • IR spectroscopy : Identify C–Cl stretching vibrations (~550–750 cm⁻¹) and aromatic C–H bonds .

Table 1 : Key Spectral Signatures

TechniqueExpected SignalFunctional Group
¹H NMRδ 4.8 (s, 2H)–CH₂Cl
¹³C NMRδ 45–50CH₂Cl
HRMSm/z 264.05[M+H]⁺ (C₁₃H₁₁Cl₂N₂)

How can researchers resolve contradictions in reported biological activities of imidazo[4,5-c]pyridine derivatives across different studies?

Advanced Research Question
Contradictions often arise from:

  • Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms.
  • Solubility issues : Hydrochloride salt forms may require pH adjustment for in vitro activity .

Q. Methodological solutions :

  • Standardize assay protocols (e.g., ATP concentration in kinase assays).
  • Conduct solubility studies using DMSO/PBS mixtures and confirm compound stability via HPLC .

What safety protocols should be followed when handling chloromethyl-substituted imidazopyridine compounds in laboratory settings?

Basic Research Question

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods for synthesis steps involving volatile chlorinated reagents.
  • Waste disposal : Segregate halogenated waste for specialized treatment .

What computational methods are suitable for predicting the reactivity of the chloromethyl group in nucleophilic substitution reactions?

Advanced Research Question

  • Density Functional Theory (DFT) : Calculate transition-state energies for SN2 mechanisms.
  • Molecular dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DMF vs. THF) .

Q. Example workflow :

Optimize geometry of the chloromethyl intermediate using B3LYP/6-31G*.

Calculate Fukui indices to identify electrophilic sites .

How can researchers validate the purity of synthesized batches of this compound?

Basic Research Question

  • HPLC : Use a C18 column with UV detection (λ = 254 nm); target ≥95% purity.
  • Elemental analysis : Match experimental C/H/N/Cl percentages to theoretical values .

What strategies can modify the phenyl substituent while maintaining the imidazo[4,5-c]pyridine core for structure-activity studies?

Advanced Research Question

  • Cross-coupling reactions : Suzuki-Miyaura reactions to replace phenyl with heteroaryl groups (e.g., pyridyl).
  • Electrophilic substitution : Introduce electron-withdrawing groups (e.g., –NO₂) to modulate electronic effects .

What biological screening approaches are appropriate for initial evaluation of pharmacological activity?

Basic Research Question

  • Enzyme inhibition assays : Target kinases (e.g., JAK3) using fluorescence-based ADP-Glo™ kits.
  • Cytotoxicity screening : Use MTT assays in cancer cell lines (e.g., MCF-7) .

How does the hydrochloride salt influence solubility and crystallization behavior?

Advanced Research Question

  • Solubility : The hydrochloride form increases water solubility (e.g., >10 mg/mL in PBS) but may reduce organic solvent compatibility.
  • Crystallization : Screen solvents (e.g., ethanol/water mixtures) to obtain single crystals for X-ray diffraction .

What analytical challenges arise when studying degradation products under various storage conditions?

Advanced Research Question

  • Hydrolysis : The chloromethyl group may hydrolyze to –CH₂OH in humid environments.
  • Detection : Use LC-MS/MS to identify degradation products (e.g., m/z shifts of +16 for hydroxylation) .

Table 2 : Stability Study Design

ConditionParameter MonitoredTechnique
40°C/75% RHHydrolysisLC-MS
Light exposurePhotodegradationUV-Vis

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